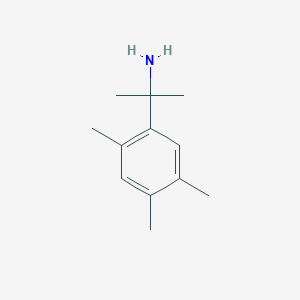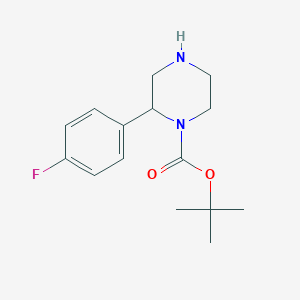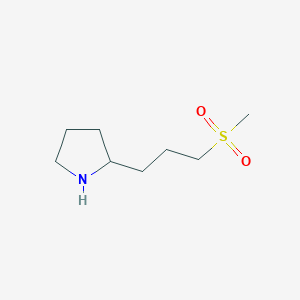
4-(Piperidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with piperidine in the presence of a catalyst. For instance, the reaction can be carried out using glacial acetic acid and o-phosphoric acid under reflux conditions for several hours . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(Piperidin-2-yl)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the piperidine ring can enhance its binding affinity to biological targets .
相似化合物的比较
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Piperine: An alkaloid with a piperidine moiety, known for its bioactive properties.
Uniqueness: 4-(Piperidin-2-yl)quinoline is unique due to its combined structural features of both quinoline and piperidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
4-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-13-11(5-1)12(8-10-16-13)14-7-3-4-9-15-14/h1-2,5-6,8,10,14-15H,3-4,7,9H2 |
InChI 键 |
RPWDFIWLOWILOA-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=CC=NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


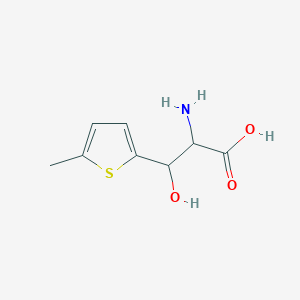

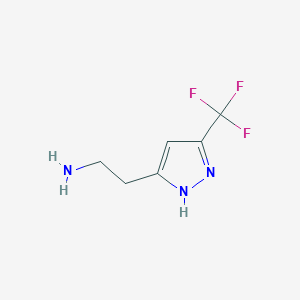

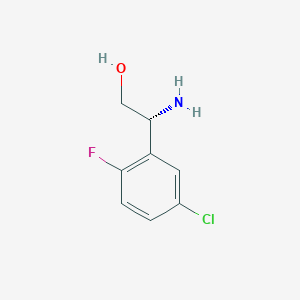


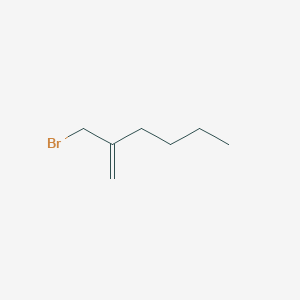
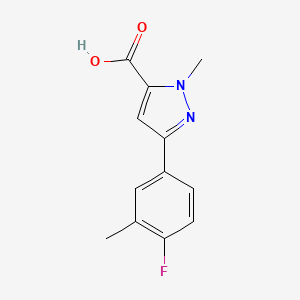

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
